![molecular formula C20H16N2O3 B2451059 4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile CAS No. 1448070-53-8](/img/structure/B2451059.png)

4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes . Spectrochemical techniques have corroborated the formation of desired products .Molecular Structure Analysis

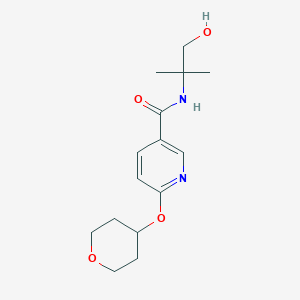

The molecular formula of the compound is C20H16N2O3 and the molecular weight is 332.359.Chemical Reactions Analysis

The compound was synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes .Physical And Chemical Properties Analysis

The molecular formula of the compound is C20H16N2O3 and the molecular weight is 332.359.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The compound has been studied for its potential in the synthesis and biological evaluation of selective androgen receptor modulators (SARMs). A variant of this compound exhibited anabolic effects on organs such as muscles and the central nervous system while having neutral effects on the prostate, indicating its potential as a SARM with improved metabolic stabilities (Aikawa et al., 2017).

Reaction with Nonstabilized Azomethine Ylides

In another study, chromones bearing electron-withdrawing substituents at certain positions, closely related to the compound , reacted with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines in good yields. This showcases the reactivity and potential utility of the compound in synthetic chemistry (Sosnovskikh et al., 2014).

Crystal Structure Analysis

The crystal structure of a related compound, Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], was analyzed, revealing the compound's molecular geometry and hydrogen bonding patterns. This type of analysis is crucial in understanding the physical properties and potential applications of such compounds in various fields, including materials science and pharmacology (Thinagar et al., 2000).

Organocatalytic Synthesis

The organocatalytic synthesis of chromans and Benzopyrano[3,4-c]pyrrolidine has been reported, highlighting the compound's relevance in the synthesis of molecules with therapeutic potential in various domains like antipsychotics, anti-depressants, and treatments for conditions like Alzheimer's disease, obesity, and insulin resistance (Snieckus & Uccello, 2013).

Mécanisme D'action

Target of Action

The primary target of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that results in DNA synthesis and cell proliferation .

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation . This results in the induction of apoptosis, as shown by the up-regulation of Bax, the down-regulation of Bcl-2, and the stimulation of caspase-3 and -9 .

Biochemical Pathways

The compound affects the EGFR signaling pathway. When EGFR is inhibited, the downstream signaling pathways, such as the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, are also inhibited . These pathways are involved in cell survival, proliferation, and differentiation. Therefore, the inhibition of these pathways leads to the induction of apoptosis and a decrease in cell proliferation .

Pharmacokinetics

The compound has been shown to have acceptable lipophilicity, gastrointestinal tract (git) absorption, and blood-brain barrier penetration characteristics . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile is the induction of apoptosis in cancer cells . This is evidenced by the up-regulation of Bax, the down-regulation of Bcl-2, and the stimulation of caspase-3 and -9 . Additionally, the compound has been shown to have good antibacterial activity toward Staphylococcus aureus .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c21-12-14-5-7-15(8-6-14)19(24)22-10-9-20(13-22)11-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCVGRVGVVQFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450984.png)

![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride](/img/structure/B2450987.png)

![N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2450988.png)

![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450998.png)